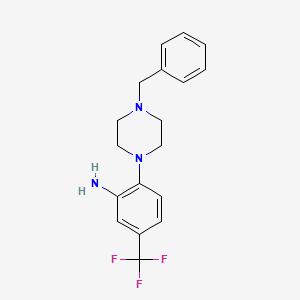

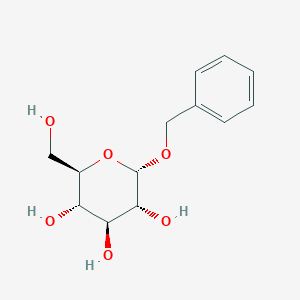

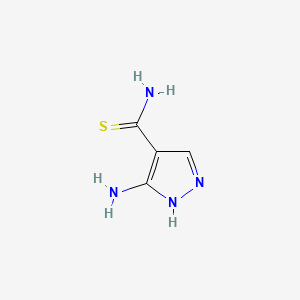

![molecular formula C15H19N3OS B1277517 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669726-50-5](/img/structure/B1277517.png)

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

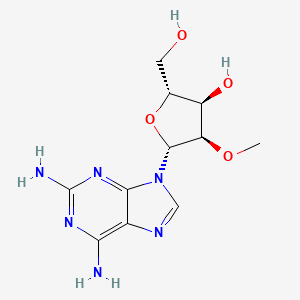

The compound "4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. The structure of this compound includes an allyl group and a dimethylphenoxyethyl moiety attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. This structural complexity contributes to its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides. For example, the synthesis of a related compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved by the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Although the exact synthesis route for the compound is not provided, it is likely to follow a similar synthetic strategy involving key intermediates and cyclization steps.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's behavior and interactions . Computational methods like DFT and HF calculations complement experimental data, offering insights into the electronic structure and potential energy profiles .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the presence of functional groups such as the allyl group and the thiol group. These functionalities can participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The electronic structure and thiol-thione tautomeric equilibrium are critical factors that affect the chemical behavior of these compounds . Theoretical studies, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, can predict the sites of reactivity and the nature of chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and crystal structure, are determined experimentally and can vary significantly depending on the substituents present in the molecule . The chemical properties, including acidity, basicity, and redox potential, are influenced by the electronic distribution within the molecule. Theoretical calculations can predict various properties, such as vibrational frequencies, chemical shifts, and nonlinear optical properties, which are often in good agreement with experimental data . Additionally, the solubility and stability of these compounds in different solvents can be assessed using computational models like the Onsager and PCM models .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been involved in studies for the synthesis of novel Schiff bases containing the 1,2,4-triazole ring. These compounds were characterized using various spectroscopic methods like IR, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).

- Another study focused on synthesizing and characterizing novel 1,2,4-triazoles, which were evaluated for their anti-microbial activity. This highlights the compound's potential in developing antimicrobial agents (Martin, 2020).

Corrosion Inhibition

- Research has also explored the use of this compound in corrosion inhibition. It was found to be effective in inhibiting mild steel corrosion in acidic solutions, demonstrating its potential in industrial applications (Orhan et al., 2012).

Protective Effects in Oxidative Stress

- The compound's derivatives have been investigated for their role in mitigating ethanol-induced oxidative stress in mice. This points to its potential therapeutic applications in managing oxidative stress-related conditions (Aktay et al., 2005).

Applications in Heterocyclic Chemistry

- Studies have shown its use in the convenient synthesis of various heterocyclic compounds, which have applications in pharmaceutical and chemical industries (Nikpour & Motamedi, 2015).

Fungicidal Activity

- Some derivatives of this compound have been synthesized and found to exhibit fungicidal activity, suggesting its use in agricultural chemistry (El-Telbani et al., 2007).

Antioxidant and Enzyme Inhibitory Activities

- Research has also been conducted on Schiff bases containing 1,2,4-triazole and pyrazole rings derived from this compound, revealing significant antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-[1-(3,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)11(3)9-13/h5-7,9,12H,1,8H2,2-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSGXEXHULQKRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412853 |

Source

|

| Record name | 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669726-50-5 |

Source

|

| Record name | 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

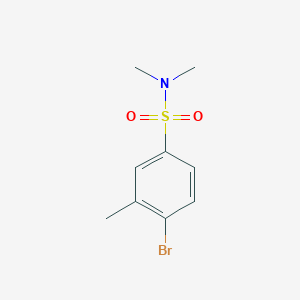

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)